Isoformononetin
Overview
Description
Isoformononetin is a methoxyl derivative of daidzein and is classified as a 7-o-methylisoflavone . It is found in medicinal plants and is known for its non-estrogenic bone-forming effect via differential mitogen-activated protein kinase (MAPK) signaling .
Synthesis Analysis
Isoformononetin can be obtained from natural plants by drug extraction and purification methods, such as extraction, ultrasound, microwave, supercritical water application, and pressurization . It can also be synthesized and modified by artificial methods .Molecular Structure Analysis
The molecular formula of Isoformononetin is C16H12O4 . It is an isoflavone with methoxy groups attached to the C7 atom of the isoflavone backbone .Chemical Reactions Analysis
Isoformononetin is found to be kinetically more stable, less toxic, weak electrophile, and chemically less reactive than formononetin .Physical And Chemical Properties Analysis
Isoformononetin is a solid substance . It has a molecular weight of 268.26 . It is soluble in DMSO .Scientific Research Applications
Osteoporosis Therapy
Scientific Field
Summary
Methods and Experimental Procedures
Results and Outcomes
- Pharmacokinetics studies in female Sprague–Dawley rats indicated improved relative oral bioavailability of IFN-NE compared to IFN suspension .
Anti-Osteogenic Activity
Scientific Field
Summary
Methods and Experimental Procedures
Results and Outcomes
Future Directions
Isoformononetin has shown potential in the prevention and treatment of diseases, specifically neurological diseases, such as Alzheimer’s disease (AD) and cerebral ischemia . It has also been suggested as a promising candidate for the development of drugs targeting the central nervous system . Further studies are needed to investigate the activity of Isoformononetin in vivo and elucidate more details of the underlying mechanisms .
properties
IUPAC Name |
3-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-6-7-13-15(8-12)20-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIQZRIHAMVRJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274405 | |
Record name | isoformononetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isoformononetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033994 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Isoformononetin | |
CAS RN |
486-63-5 | |
Record name | Isoformononetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | isoformononetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoformononetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033994 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 - 220 °C | |
Record name | Isoformononetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033994 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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